molecular formula C26H18FN3O3 B15020794 N'-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B15020794
M. Wt: 439.4 g/mol
InChI Key: QDPFUBLPEMRSGD-RWPZCVJISA-N
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Description

N’-[(E)-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a furan ring substituted with a 4-fluorophenyl group, an acridine moiety, and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 4-Fluorophenyl Group: The furan ring is then substituted with a 4-fluorophenyl group using electrophilic aromatic substitution reactions.

    Introduction of the Acridine Moiety: The acridine moiety is introduced through a condensation reaction with an appropriate acridine derivative.

    Formation of Acetohydrazide Group: The final step involves the formation of the acetohydrazide group through the reaction of the intermediate compound with hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the acridine moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced acridine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to DNA and proteins, interfering with their normal function.

    Pathways Involved: It may inhibit key enzymes involved in cellular replication and metabolism, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
  • N’-[(E)-[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C26H18FN3O3

Molecular Weight

439.4 g/mol

IUPAC Name

N-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C26H18FN3O3/c27-18-11-9-17(10-12-18)24-14-13-19(33-24)15-28-29-25(31)16-30-22-7-3-1-5-20(22)26(32)21-6-2-4-8-23(21)30/h1-15H,16H2,(H,29,31)/b28-15+

InChI Key

QDPFUBLPEMRSGD-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)F

Origin of Product

United States

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